molecular formula C15H23N5O2 B2651317 7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919017-89-3

7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2651317
CAS RN: 919017-89-3
M. Wt: 305.382
InChI Key: JAHQELYBDWNSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a xanthine derivative that is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is a bronchodilator that works by relaxing the smooth muscles in the airways, making it easier to breathe. Theophylline has been used for over a century, and its use is still prevalent due to its effectiveness and low cost.

Scientific Research Applications

  • Serotonin Receptor Affinity and Psychotropic Activity : A study by Chłoń-Rzepa et al. (2013) investigated derivatives of purine-2,6-dione, including compounds structurally similar to the one you're interested in. They found that these compounds display affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential psychotropic activity. This suggests their possible use in addressing conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).

  • Analgesic and Anti-inflammatory Properties : Another research by Zygmunt et al. (2015) on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to your compound, demonstrated significant analgesic and anti-inflammatory effects. This points towards the potential therapeutic use of such compounds in pain and inflammation management (Zygmunt et al., 2015).

  • Construction of Heterocyclic Systems : Dotsenko et al. (2012) explored the alkylation of pyridine-thiones with xanthene derivatives, leading to the formation of complex heterocyclic systems that include purine-dione structures. This research expands the understanding of the chemical properties and potential applications of such compounds in various fields, including medicinal chemistry (Dotsenko et al., 2012).

  • Ionisation and Methylation Reactions of Purine-diones : Rahat et al. (1974) conducted a study on the ionisation and methylation reactions of purine-6,8-diones, which are structurally related to your compound. This research provides valuable insights into the chemical behavior of these molecules, which is crucial for understanding their potential applications in various scientific fields (Rahat et al., 1974).

  • Pharmacological Properties of Purine Derivatives : Latosinska et al. (2014) focused on the structural and pharmacological properties of methylxanthines, including purine-dione derivatives. Their findings contribute to the understanding of how structural modifications in such compounds can influence their biological activity and potential therapeutic uses (Latosinska et al., 2014).

properties

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-9(2)20-11-12(18(4)15(22)17-13(11)21)16-14(20)19-7-5-10(3)6-8-19/h9-10H,5-8H2,1-4H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHQELYBDWNSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2C(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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